4-Acetylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preparation of Ester-Derivative of Paclitaxel

Scientific Field: Pharmaceutical Chemistry

Application Summary: 4-Acetylbenzoic acid is used in the preparation of an ester-derivative of paclitaxel . Paclitaxel is a chemotherapy drug used to treat various types of cancer. The ester-derivative of paclitaxel could potentially enhance the drug’s effectiveness or alter its pharmacokinetic properties.

Synthesis of Anti-Inflammatory Drug Metabolite

Scientific Field: Medicinal Chemistry

Methods and Procedures: The synthesis involves a Claisen condensation of 4-acetylbenzoic acid and a reaction of the resulting compound with ethylenediamine .

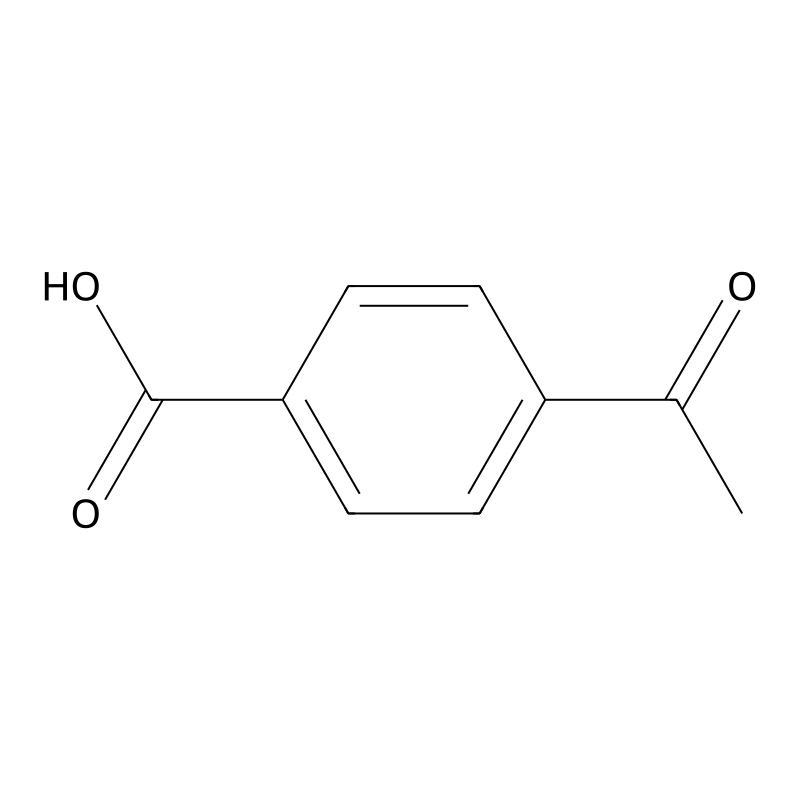

4-Acetylbenzoic acid, with the chemical formula C₉H₈O₃, is an aromatic compound characterized by an acetyl group attached to the para position of a benzoic acid. This compound appears as a white crystalline solid and is soluble in organic solvents like ethanol and acetone, but less so in water. Its molecular structure features a benzene ring with a carboxylic acid group (-COOH) and an acetyl group (-C(=O)CH₃) which significantly influences its chemical properties and reactivity.

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Reduction: Can be reduced to 4-hydroxyacetophenone using reducing agents like lithium aluminum hydride.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-acetylphenol.

- Oxidation: Can be oxidized to form 4-acetylbenzoic acid derivatives or further oxidized to benzoic acid.

Research indicates that 4-acetylbenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, its derivatives have shown antimicrobial activity against certain bacterial strains. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.

Several methods exist for synthesizing 4-acetylbenzoic acid:

- Oxidation of p-Methylacetophenone: This method involves the oxidation of p-methylacetophenone using potassium permanganate, yielding 4-acetylbenzoic acid after refluxing with appropriate solvents .

- Acetylation of Benzoic Acid: Benzoic acid can be acetylated using acetic anhydride or acetyl chloride under acidic conditions.

- Friedel-Crafts Acetylation: This involves the reaction of benzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst.

4-Acetylbenzoic acid is utilized in various fields:

- Pharmaceuticals: As a precursor for synthesizing pharmaceutical compounds.

- Dyes and Pigments: Used in the production of dyes due to its chromophoric properties.

- Polymer Chemistry: Serves as a monomer in polymer synthesis, particularly in creating polyesters.

Studies on the interactions of 4-acetylbenzoic acid with other compounds reveal its potential synergistic effects when combined with other therapeutic agents. For instance, research has indicated that it may enhance the efficacy of certain antibiotics against resistant bacterial strains. Furthermore, its interaction with various enzymes has been explored, suggesting possible applications in enzyme inhibition.

Several compounds share structural similarities with 4-acetylbenzoic acid, each possessing unique properties:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetophenone | C₈H₈O | Ketone group; used as a solvent and fragrance component. |

| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid; widely used as a preservative. |

| 4-Hydroxyacetophenone | C₈H₈O₃ | Hydroxyl group addition; exhibits different biological activity. |

| p-Toluic Acid | C₈H₈O₂ | Methyl group on carboxylic acid; used in organic synthesis. |

The uniqueness of 4-acetylbenzoic acid lies in its combination of both acetyl and carboxylic functional groups, which allows it to participate in diverse

XLogP3

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 44 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 7 of 51 companies with hazard statement code(s):;

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant